o-Phenylene phosphorochloridite

Catalog No.
S1482174
CAS No.
1641-40-3
M.F
C6H4ClO2P
M. Wt
174.52 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
o-Phenylene phosphorochloridite

CAS Number

1641-40-3

Product Name

o-Phenylene phosphorochloridite

IUPAC Name

2-chloro-1,3,2-benzodioxaphosphole

Molecular Formula

C6H4ClO2P

Molecular Weight

174.52 g/mol

InChI

InChI=1S/C6H4ClO2P/c7-10-8-5-3-1-2-4-6(5)9-10/h1-4H

InChI Key

YUJYEGDMJZHLMY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)OP(O2)Cl

Synonyms

2-Chloro-1,3,2-benzodioxaphosphole; o-Phenylene Phosphorochloridite; 2-Chloro-4,5-benzo-1,3,2-dioxaphospholane; Phosphorochloridous Acid Orthophenylene Ester;

Canonical SMILES

C1=CC=C2C(=C1)OP(O2)Cl

Catalyst:

  • Cross-Coupling Reactions: o-Phenylene phosphorochloridite serves as a ligand for transition metal catalysts in various cross-coupling reactions, including Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama couplings. These reactions are crucial for constructing complex organic molecules with specific functionalities. Source: Sigma-Aldrich product page, o-Phenylene phosphorochloridite 97%:

Reactant:

  • Sesquiterpene Synthesis: o-Phenylene phosphorochloridite participates in the synthesis of bakkane sesquiterpenes, a class of natural products with diverse biological activities. [Source: Scientific publications on o-Phenylene phosphorochloridite and sesquiterpene synthesis can be found through academic databases]
  • Halogen Exchange Reactions: It undergoes both reversible halogen-halogen and irreversible halogen-oxygen substitution reactions, offering opportunities for researchers to introduce various functionalities into molecules. Source: Sigma-Aldrich product page, o-Phenylene phosphorochloridite 97%:
  • Gold Catalyst Precursor: o-Phenylene phosphorochloridite serves as a reactant in the preparation of gold(I) trimethoxybenzonitrile phosphine isolated precatalysts, which are employed in various organic transformations. [Source: Research papers on the use of o-Phenylene phosphorochloridite in gold catalyst preparation can be found through academic databases]
  • Pyrrole Synthesis: It participates in the TMSOTf-catalyzed Arbuzov reaction, enabling the synthesis of pyrroles, which are essential heterocyclic compounds with diverse applications in medicinal chemistry and material science. [Source: Scientific articles on the application of o-Phenylene phosphorochloridite in pyrrole synthesis can be retrieved from academic databases]
  • Phosphorylation Agent: Due to its reactive nature, o-Phenylene phosphorochloridite acts as a phosphorylating agent, introducing phosphate groups into various organic molecules, which can be crucial for studying their biological properties and functions. [Source: General chemistry textbooks on the reactivity of phosphorus chlorides]
  • Vinylphosphonate Synthesis: o-Phenylene phosphorochloridite is a reactant for the preparation of vinyl-substituted spirophosphoranes and vinylphosphonates through Markovnikov addition. These compounds hold significance in medicinal chemistry and material science research. [Source: Research publications on the use of o-Phenylene phosphorochloridite in vinylphosphonate synthesis can be found through academic databases]

XLogP3

2.5

Melting Point

30.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

1641-40-3

Wikipedia

1,3,2-Benzodioxaphosphole, 2-chloro-

General Manufacturing Information

1,3,2-Benzodioxaphosphole, 2-chloro-: INACTIVE

Dates

Modify: 2023-09-13

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